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molecular formula C11H11NO4 B8665807 (4-Nitrophenyl)methyl 2-methylprop-2-enoate CAS No. 21954-99-4

(4-Nitrophenyl)methyl 2-methylprop-2-enoate

Cat. No. B8665807
M. Wt: 221.21 g/mol
InChI Key: ARWSNPDINLVISQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04532269

Procedure details

From the reaction of 52.3 g (0.5 m) methacryloyl chloride and 76.6 g (0.5 m) of p-nitrobenzyl alcohol and 50.6 g triethylamine was isolated 71.5 g (34.5%) of p-nitrobenzyl methacrylate as pale-yellow crystals, mp--87°-88° C.
Quantity
52.3 g
Type
reactant
Reaction Step One
Quantity
76.6 g
Type
reactant
Reaction Step One
Quantity
50.6 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:5])[C:2]([CH3:4])=[CH2:3].[N+:7]([C:10]1[CH:17]=[CH:16][C:13]([CH2:14][OH:15])=[CH:12][CH:11]=1)([O-:9])=[O:8]>C(N(CC)CC)C>[C:1]([O:15][CH2:14][C:13]1[CH:12]=[CH:11][C:10]([N+:7]([O-:9])=[O:8])=[CH:17][CH:16]=1)(=[O:5])[C:2]([CH3:4])=[CH2:3]

Inputs

Step One
Name
Quantity
52.3 g
Type
reactant
Smiles
C(C(=C)C)(=O)Cl
Name
Quantity
76.6 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CO)C=C1
Step Two
Name
Quantity
50.6 g
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OCC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 71.5 g
YIELD: PERCENTYIELD 34.5%
YIELD: CALCULATEDPERCENTYIELD 64.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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